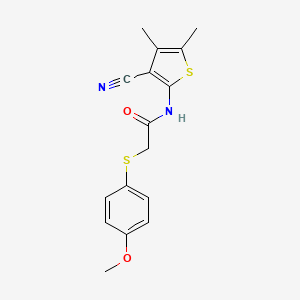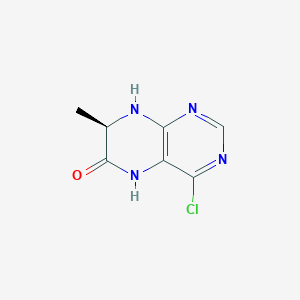
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, also known as sapropterin dihydrochloride, is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor involved in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine. BH4 deficiency is associated with various neurological and metabolic disorders, and sapropterin dihydrochloride is used as a treatment for these conditions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2,4-dichloro-6-methylpyrimidine, 2-amino-3-methylbutanoic acid, sodium cyanoborohydride, sodium hydroxide, acetic acid, hydrochloric acid, sodium chloride, water, ethanol
Reaction
Step 1: The starting material 2,4-dichloro-6-methylpyrimidine is reacted with sodium cyanoborohydride in ethanol to yield 2,4-dichloro-6-methylpyrimidin-5-ol., Step 2: The product from step 1 is then reacted with 2-amino-3-methylbutanoic acid in the presence of sodium hydroxide and acetic acid to form (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one intermediate., Step 3: The intermediate from step 2 is then treated with hydrochloric acid to form the final product, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, which is isolated by filtration and recrystallization from water and sodium chloride.
作用机制
Sapropterin dihydrochloride works by increasing the levels of BH4 in the body, which in turn increases the activity of enzymes involved in the biosynthesis of neurotransmitters. BH4 is a cofactor for the enzymes tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase, which are involved in the biosynthesis of dopamine, serotonin, and norepinephrine, respectively. By increasing the levels of BH4, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride can increase the activity of these enzymes and thus increase the production of neurotransmitters.
生化和生理效应
Sapropterin dihydrochloride has been shown to improve neurological and cognitive function in patients with BH4 deficiency. It has also been shown to reduce the levels of phenylalanine in the blood and brain of patients with PKU and HPA. In addition, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride has been shown to improve motor function in patients with dystonia and Parkinson's disease.
实验室实验的优点和局限性
One advantage of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to study its effects on various biological systems and to develop new treatments for BH4 deficiency and related disorders. One limitation of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a relatively new drug, and its long-term effects on patients are not yet fully understood.
未来方向
Future research on (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride could focus on developing new treatments for BH4 deficiency and related disorders. This could involve studying the effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on other neurotransmitter systems and developing new drugs that target these systems. In addition, future research could focus on understanding the long-term effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on patients with BH4 deficiency and related disorders. This could involve conducting long-term clinical trials and monitoring patients for adverse effects.
科学研究应用
Sapropterin dihydrochloride is primarily used as a treatment for BH4 deficiency, which is associated with various neurological and metabolic disorders such as phenylketonuria (PKU), hyperphenylalaninemia (HPA), and neurotransmitter disorders. PKU is a genetic disorder that affects the metabolism of phenylalanine, leading to the accumulation of toxic levels of this amino acid in the blood and brain. HPA is a milder form of PKU that can also cause neurological problems. BH4 deficiency can also cause neurotransmitter disorders such as dystonia, Parkinson's disease, and depression.
属性
IUPAC Name |
(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJMFLRTDBYHF-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

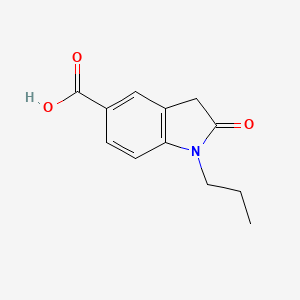
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2852378.png)
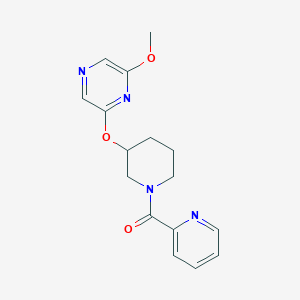
![2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2852380.png)
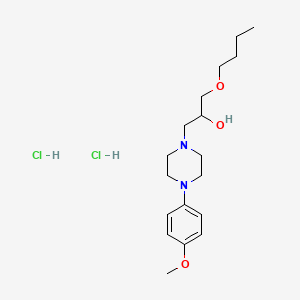
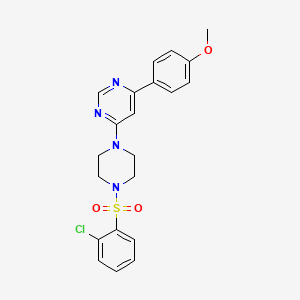
![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)
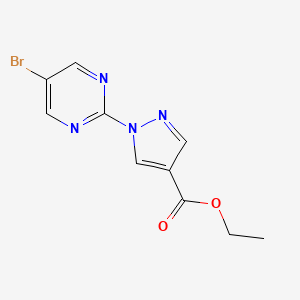
![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2852388.png)
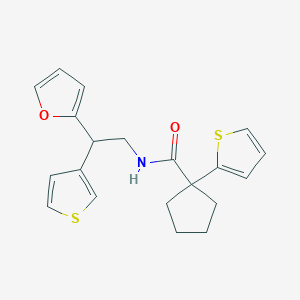
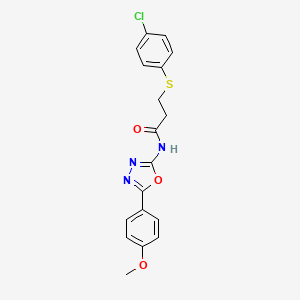
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)
